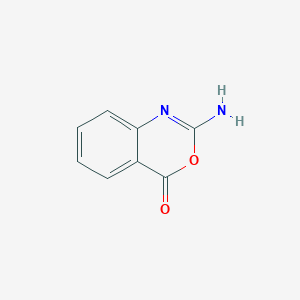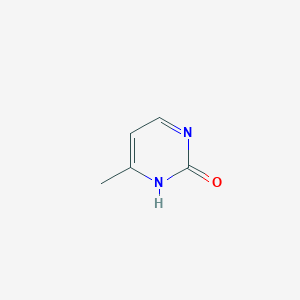
methyl 4-oxo-4H-chromene-2-carboxylate
Overview
Description
Methyl 4-oxo-4H-chromene-2-carboxylate is a compound that belongs to the class of 4H-chromenes, which are of significant interest due to their presence in various biologically active compounds and potential applications in medicinal chemistry. Although the provided papers do not directly discuss this compound, they provide insights into closely related compounds and their synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of related 4H-chromene derivatives often involves condensation and cyclization reactions. For instance, methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate was synthesized using Vilsmeier reagent, which suggests that similar reagents could be used for the synthesis of this compound . Additionally, the synthesis of 4-oxo-4H-chromene-3-carboxylic acid was achieved through a two-step process involving a Vilsmeier reaction and oxidation, indicating that a similar approach might be applicable for the target compound .
Molecular Structure Analysis
The molecular structure of 4H-chromene derivatives is characterized by the presence of a chromene ring system. For example, 4-oxo-N-phenyl-4H-chromene-2-carboxamide crystallizes in a specific space group with an anti-rotamer conformation about the C-N bond, which could be relevant to the structural analysis of this compound . The crystal structure of methyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate also provides insights into the hydrogen bonding and interactions that could be present in similar chromene compounds .
Chemical Reactions Analysis
The chemical reactivity of 4H-chromene derivatives can be inferred from their interactions and transformations. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid involved condensation, cyclodehydration, and hydrolysis steps, which may be relevant to understanding the chemical reactions that this compound could undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4H-chromene derivatives can be studied using various spectroscopic and computational methods. An experimental and DFT computational study on methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate provided insights into molecular geometry, vibrational frequencies, and thermodynamic properties, which could be similar to those of this compound . The agreement between theoretical and experimental data suggests that computational methods are reliable for predicting the properties of such compounds.
Scientific Research Applications
G Protein-Coupled Receptor Studies : A derivative of methyl 4-oxo-4H-chromene-2-carboxylate was used as a potent and selective GPR35 agonist, labeled with tritium for receptor binding studies, indicating its utility in pharmacological research (Thimm et al., 2013).
Synthetic Studies on Potent Marine Drugs : The synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in studying antitumor antibiotic tetrahydroisoquinoline natural products, highlights its role in the development of marine drugs (Li et al., 2013).
Conformational Studies of Chromane Derivatives : Research on 2-methyl and 2-phenyl derivatives of 4-oxo-4H-chromene-3-carboxylic acid esters provides insights into their structural and conformational properties, useful in organic chemistry (Ciolkowski et al., 2009).
Non-linear Optical Properties : Novel pyrano-chromene derivatives based on coumarin were synthesized and analyzed for their electronic structure and non-linear optical properties, suggesting potential in material science applications (Arif et al., 2022).
Method for Preparing Multi-functional Benzoxepins : A method for preparing multifunctional benzoxepins from methyl 4-oxo-4H-chromene-3-carboxylate derivatives was described, highlighting its utility in synthetic organic chemistry (Wen et al., 2012).
Atom Economical Synthesis of Chromene Derivatives : An atom economical synthesis of ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives was achieved, important for medicinal chemistry (Boominathan et al., 2011).
Biological Characterization of a Palladium(II) Complex : A study on the cytotoxicity of a palladium(II) complex with methyl 2-methyl-4-oxo-4H-chromene-3-carboxylate as a ligand against cancer cell lines shows its potential in cancer research (Budzisz et al., 2004).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound undergoes a transformation via the in situ formation of a michael adduct, followed by the alkoxide ion mediated rearrangement of the intermediate .
Result of Action
Some derivatives of this compound have been synthesized and investigated for their antioxidant and antimicrobial activities .
properties
IUPAC Name |
methyl 4-oxochromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-11(13)10-6-8(12)7-4-2-3-5-9(7)15-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVKMIHNAHIVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171521 | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18398-73-7 | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18398-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018398737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


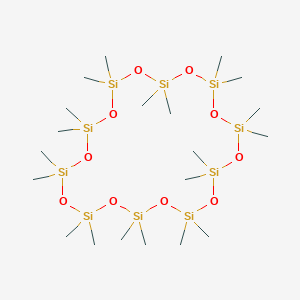




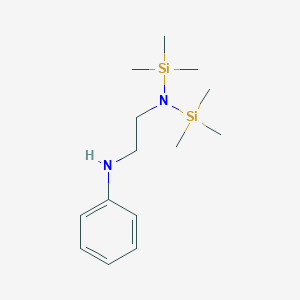

![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)

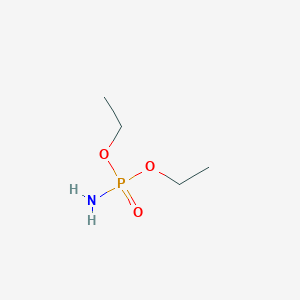
![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)
